

p-nitroacetanilide CAS number and molecular weight

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Compound of Interest

Compound Name: *N*-(4-Nitrophenyl)acetamide

Cat. No.: B089526

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A Technical Guide to p-Nitroacetanilide

This guide provides essential technical information for researchers, scientists, and drug development professionals working with p-nitroacetanilide. It covers key physical properties, detailed experimental protocols for its synthesis and purification, and a visual representation of the experimental workflow.

Core Properties of p-Nitroacetanilide

p-Nitroacetanilide, also known as **N-(4-nitrophenyl)acetamide**, is a crucial intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.^[1] Its chemical formula is $C_8H_8N_2O_3$.^[1]

The fundamental physicochemical properties of p-nitroacetanilide are summarized in the table below for easy reference.

Property	Value
CAS Registry Number	104-04-1 ^{[1][2][3][4]}
Molecular Weight	180.16 g/mol ^{[2][4][5]}
Melting Point	214-216 °C ^{[1][2]}

Experimental Protocols

A standard laboratory procedure for the synthesis of p-nitroacetanilide involves the electrophilic nitration of acetanilide, followed by purification via recrystallization.

This protocol details the nitration of acetanilide to produce p-nitroacetanilide as the major product, alongside a smaller quantity of the ortho isomer.^{[3][6]}

Materials and Reagents:

- Acetanilide
- Glacial Acetic Acid
- Concentrated Sulfuric Acid (H_2SO_4)
- Fuming Nitric Acid (HNO_3)
- Crushed Ice
- Distilled Water
- Ethanol (for recrystallization)

Equipment:

- Beakers (various sizes)
- Dropping funnel
- Ice bath
- Stirring rod
- Vacuum filtration apparatus (Büchner funnel, filter flask)
- Filter paper

Procedure:

- **Dissolution of Acetanilide:** In a beaker, dissolve 3g of finely powdered acetanilide in glacial acetic acid. Gentle warming may be applied to ensure complete dissolution.[\[3\]](#)
- **Cooling:** Cool the resulting solution in an ice bath. Slowly and carefully add concentrated sulfuric acid with constant stirring.[\[3\]](#)[\[4\]](#)
- **Nitration:** While maintaining the temperature below 10°C, add fuming nitric acid dropwise using a dropping funnel.[\[2\]](#)[\[3\]](#) Constant stirring is crucial during this step to control the exothermic reaction and prevent excessive nitration.[\[2\]](#)
- **Reaction Quenching:** After the addition of nitric acid is complete, allow the mixture to stand at room temperature for approximately 30 minutes.[\[3\]](#) Subsequently, pour the reaction mixture onto about 100g of crushed ice and stir well to precipitate the crude p-nitroacetanilide.[\[2\]](#)[\[3\]](#)
- **Isolation of Crude Product:** Collect the precipitated crystals by vacuum filtration. Wash the solid thoroughly with cold water to remove any residual acid.[\[3\]](#)

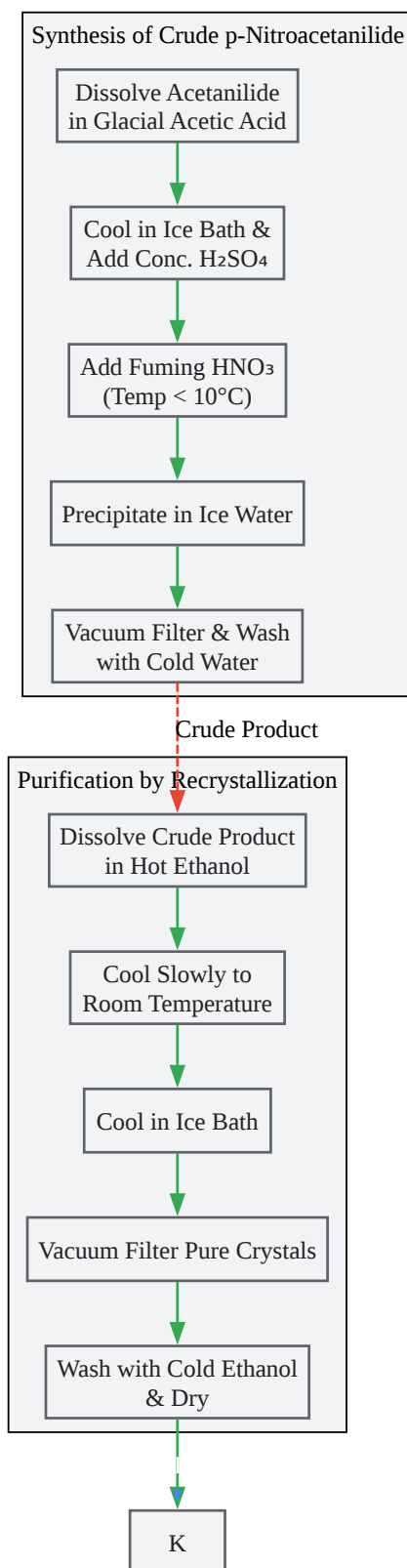
The crude product is purified by recrystallization from ethanol to separate the desired p-nitroacetanilide from the more soluble ortho-isomer and other impurities.[\[3\]](#)[\[6\]](#)

Procedure:

- **Dissolution:** Transfer the crude p-nitroacetanilide to a beaker and add the minimum amount of hot ethanol required to dissolve the solid completely.[\[2\]](#)
- **Hot Filtration (Optional):** If insoluble impurities are present, perform a hot filtration to remove them.
- **Crystallization:** Allow the hot solution to cool slowly to room temperature. Slow cooling is essential for the formation of pure crystals.[\[7\]](#) Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.[\[8\]](#)
- **Isolation of Pure Product:** Collect the purified crystals by vacuum filtration.[\[8\]](#)
- **Washing and Drying:** Wash the crystals with a small amount of cold ethanol to remove any adhering impurities.[\[9\]](#) Allow the crystals to air dry completely on a watch glass or in a desiccator.

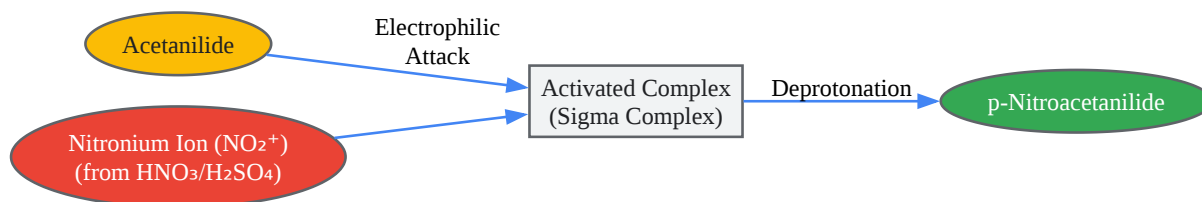
Visualized Experimental Workflow

The following diagrams illustrate the logical flow of the synthesis and purification processes.



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Caption: Workflow for the synthesis and purification of p-nitroacetanilide.



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Caption: Electrophilic aromatic substitution mechanism for p-nitroacetanilide synthesis.

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